molecular formula C17H12N4OS3 B2970607 N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine CAS No. 862973-93-1

N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine

Cat. No. B2970607
CAS RN: 862973-93-1
M. Wt: 384.49
InChI Key: BFOXBUWQUHWERX-UHFFFAOYSA-N
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Description

Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .


Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method involves the condensation of 2-aminothiophenols with aldehydes in the presence of a catalyst . Another method involves the cyclization of phenolic azomethines .


Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a nitrogen atom and a sulfur atom .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, they can react with aldehydes to form 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

Benzothiazoles are typically solid at room temperature. They have a high boiling point and are relatively stable .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, such as the compound , have been found to exhibit significant anticancer activity . For instance, a series of 2,4-disubstituted thiazole compounds have been synthesized and verified for their antitumor activity . Another study reported the synthesis of novel benzothiazole bearing 1,2,3-triazole derivatives, which demonstrated moderate to high activity against human cancer cell lines .

Antimicrobial Activity

Thiazoles and their derivatives have shown promising antimicrobial activity. They have been used in the development of various antimicrobial drugs . For example, a compound possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring has shown potent inhibitory activity .

Anti-inflammatory Activity

Thiazoles have been associated with anti-inflammatory properties. They have been used in the development of anti-inflammatory drugs .

Antioxidant Activity

Thiazoles have also been found to exhibit antioxidant activity. They can help in neutralizing harmful free radicals in the body .

Anti-Alzheimer’s Activity

Thiazoles have shown potential in the treatment of Alzheimer’s disease. They have been used in the development of drugs for this purpose .

Antihypertensive Activity

Thiazoles have been associated with antihypertensive properties. They have been used in the development of drugs to treat high blood pressure .

Industrial Applications

Thiazoles have broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers .

Research in Green Chemistry

The compound could potentially be used in green chemistry research. For instance, zinc oxide nanoparticles (ZnONPs), which are biocompatible, low toxicity, sustainable, and cost-effective, have drawn the interest of global researchers .

Mechanism of Action

The mechanism of action of benzothiazoles depends on their specific structure and the biological target. For example, some benzothiazoles have been found to inhibit certain enzymes, which can lead to their pharmacological effects .

Safety and Hazards

Like all chemicals, benzothiazoles should be handled with care. They can cause irritation if they come into contact with the skin or eyes, and they can be harmful if swallowed or inhaled .

Future Directions

Benzothiazoles continue to be a topic of research due to their diverse pharmacological properties. Future research may focus on developing new benzothiazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS3/c1-8-18-9-6-7-10-15(14(9)23-8)25-16(19-10)21-17-20-13-11(22-2)4-3-5-12(13)24-17/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOXBUWQUHWERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(C=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine

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